4-Methyl-1-(pyrrolidin-1-yl)-3-(trifluoromethyl)pentan-1-one
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Overview
Description
- 4-Methyl-1-(pyrrolidin-1-yl)-3-(trifluoromethyl)pentan-1-one, also known as 4-MPD , belongs to the class of substituted cathinones.
- It is a synthetic stimulant and shares structural similarities with other cathinones, such as α-pyrrolidinopropiophenone (α-PPP) and α-pyrrolidinobutiophenone (α-PBP).
- The compound’s psychoactive effects have led to its recreational use, but it also has potential applications in research and industry.
Preparation Methods
Synthetic Routes: 4-MPD can be synthesized through various routes, including reductive amination or condensation reactions.
Reaction Conditions: A common method involves the reaction of 4-methylpropiophenone with pyrrolidine in the presence of reducing agents (e.g., sodium borohydride).
Industrial Production: Industrial-scale production methods may involve modifications of these routes for efficiency and yield.
Chemical Reactions Analysis
Reactions: 4-MPD can undergo several chemical transformations, including
Common Reagents and Conditions:
Major Products: The specific products depend on reaction conditions, but hydroxylated or halogenated derivatives are common.
Scientific Research Applications
Chemistry: 4-MPD serves as a model compound for studying structure-activity relationships in cathinones.
Biology: Researchers investigate its interactions with neurotransmitter transporters (e.g., dopamine and serotonin transporters).
Medicine: Although not approved for medical use, it has been studied for potential therapeutic applications.
Industry: Its derivatives may find applications in materials science or as intermediates in organic synthesis.
Mechanism of Action
- 4-MPD acts as a reuptake inhibitor for monoamine neurotransmitters (dopamine, norepinephrine, and serotonin).
- It competes with these neurotransmitters for binding to their respective transporters, leading to increased extracellular levels.
- The resulting stimulation and euphoria contribute to its recreational use.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: 4-MPD’s trifluoromethyl substitution sets it apart from other cathinones, affecting its pharmacological properties.
Remember that while 4-MPD has scientific relevance, its recreational use poses risks, and regulatory authorities closely monitor its distribution Always prioritize safety and responsible research
Properties
CAS No. |
184877-22-3 |
---|---|
Molecular Formula |
C11H18F3NO |
Molecular Weight |
237.26 g/mol |
IUPAC Name |
4-methyl-1-pyrrolidin-1-yl-3-(trifluoromethyl)pentan-1-one |
InChI |
InChI=1S/C11H18F3NO/c1-8(2)9(11(12,13)14)7-10(16)15-5-3-4-6-15/h8-9H,3-7H2,1-2H3 |
InChI Key |
CQBXWINQKUWPLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC(=O)N1CCCC1)C(F)(F)F |
Origin of Product |
United States |
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